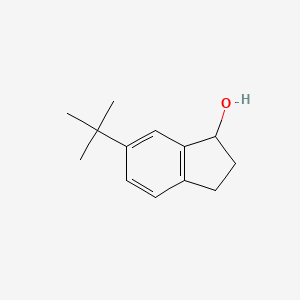
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a di-substituted cyclohexane carboxylic acid . It has an empirical formula of C7H10F2O2 and a molecular weight of 164.15 .
Synthesis Analysis
This compound is used in the synthesis of macrolide antibiotics . It can be synthesized from ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE .Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid can be represented by the SMILES stringOC(=O)C1CCC(F)(F)CC1 . The InChI representation is 1S/C7H10F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H,10,11) . Physical And Chemical Properties Analysis
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a white solid . It has a melting point of 103-107 °C .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
Enantiopure Cyclohexenes Synthesis
Research has explored the synthesis of enantiopure 1,4-difluoro-cyclohexenes, which are important for creating difluorinated cyclitol analogues. These compounds have applications in developing pharmaceuticals and agrochemicals due to their unique structural properties and biological activities (Purser et al., 2008).
Cyclohexane Carboxylation
Studies have shown that certain metal-organic frameworks (MOFs) can catalyze the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid mediums. This demonstrates the potential of MOFs in facilitating environmentally friendly chemical transformations (Paul et al., 2016).
Functionalization of Saturated Hydrocarbons
Research has been conducted on the functionalization of saturated hydrocarbons like cyclohexane with carbon monoxide (CO) using catalysts to form carboxylic acids. This area of study is significant for the development of new synthetic routes for organic compounds (Asadullah et al., 2000).
Catalysis and Oxidation Processes
Oxidation Reactions
Investigations into the use of carboxylic acids as co-catalysts in the oxidation of cyclohexane have revealed efficient pathways to cyclohexanol and cyclohexanone, important intermediates in industrial chemistry (Shul’pin et al., 2008).
Vanadium-catalyzed Carboxylation
Studies demonstrate that vanadium complexes can catalyze the carboxylation of alkanes to carboxylic acids under mild conditions, showcasing the potential for developing new catalytic systems for organic synthesis (Reis et al., 2005).
Material Science and Supramolecular Chemistry
Supramolecular Structures
Research into cyclohexane carboxylic acid derivatives has led to the development of various supramolecular structures, providing insights into the design of new materials with potential applications in nanotechnology and materials science (Shan et al., 2003).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
特性
IUPAC Name |
4,4-difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-8(2)7-10(9(14)15)3-5-11(12,13)6-4-10/h8H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMZVAWQLBZBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2807198.png)
![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807200.png)

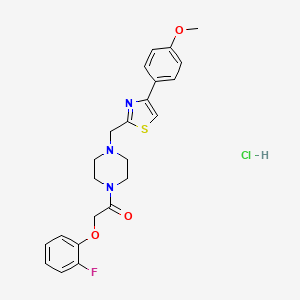
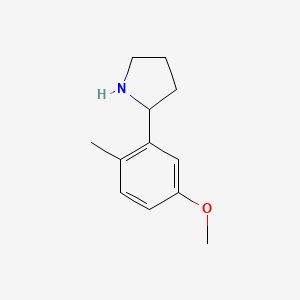
![5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807204.png)
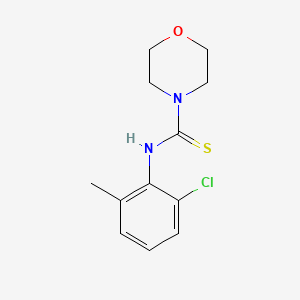


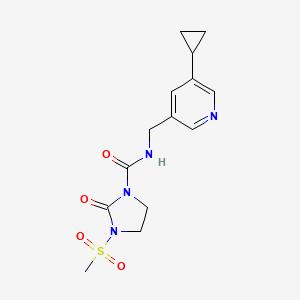
![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)
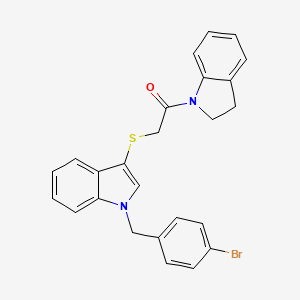
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)
